![molecular formula C11H10N2O3 B2996880 2-(1H-indole-4-carboxamido)acetic acid CAS No. 1096886-59-7](/img/structure/B2996880.png)
2-(1H-indole-4-carboxamido)acetic acid
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Overview
Description
2-(1H-indole-4-carboxamido)acetic acid is a compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is a derivative of indole, a heterocyclic compound that is important in medicinal chemistry .
Molecular Structure Analysis
The indole compound, which is the parent structure of 2-(1H-indole-4-carboxamido)acetic acid, is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives, including 2-(1H-indole-4-carboxamido)acetic acid, have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Indoles are used in multicomponent reactions for synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals .
Biologically Active Compounds
Indole derivatives serve as active compounds for treating cancer, microbes, and various disorders .
Pharmacological Activity
Derivatives of indole have diverse biological and clinical applications due to their significant pharmacological activities .
Cancer Treatment
Some indole hybrids have shown promise as selective HDAC inhibitors for cancer treatment .
Pharmaceutical Research
Indole derivatives have been studied extensively for their unique inhibitory properties in pharmaceutical compounds .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, often inhibiting their activity . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities . For instance, certain indole derivatives have been reported to have antiviral activity, with one compound showing inhibitory activity against influenza A .
Action Environment
It is known that the biological activities of indole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the environment .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds, including 2-(1H-indole-4-carboxamido)acetic acid, will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
2-(1H-indole-4-carbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-13-11(16)8-2-1-3-9-7(8)4-5-12-9/h1-5,12H,6H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMDGPNZHMQTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indole-4-carboxamido)acetic acid | |
CAS RN |
1096886-59-7 |
Source
|
Record name | 2-(1H-indole-4-carboxamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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